4-(2-Piperidinoethyl)-1-bromobenzene
Overview
Description
4-(2-Piperidinoethyl)-1-bromobenzene is an organic compound that features a bromobenzene ring substituted with a piperidinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Piperidinoethyl)-1-bromobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidinoethyl)-1-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidinoethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-(2-Piperidinoethyl)-1-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2-Piperidinoethyl)-1-bromobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinoethyl group can enhance binding affinity and specificity, while the bromobenzene moiety can participate in various interactions, including hydrophobic and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinoethyl isothiocyanate: Shares the piperidinoethyl group but has an isothiocyanate functional group instead of bromobenzene.
4-(2-Piperidinoethyl)-3-thiosemicarbazide: Contains a thiosemicarbazide group, offering different reactivity and applications.
Uniqueness
4-(2-Piperidinoethyl)-1-bromobenzene is unique due to the presence of both the bromobenzene and piperidinoethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXYBJOTCBAJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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